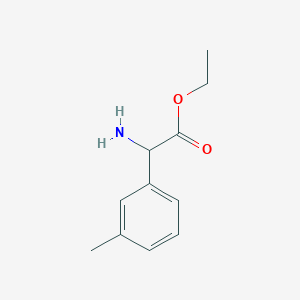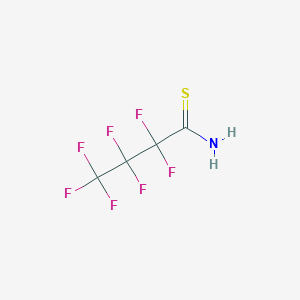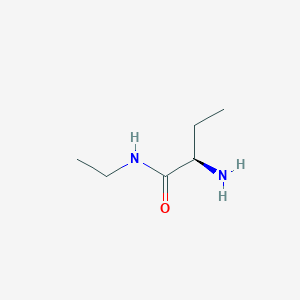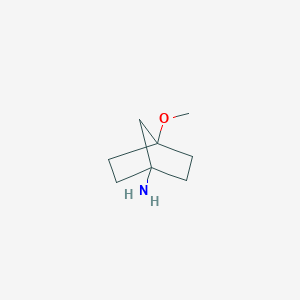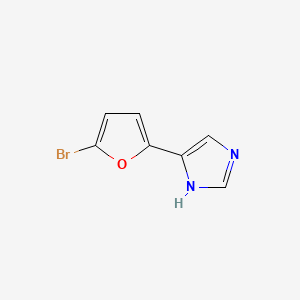
4-(5-bromofuran-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromofuran-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings The presence of a bromine atom on the furan ring makes it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-yl)-1H-imidazole typically involves the bromination of furan followed by the formation of the imidazole ring. One common method is the bromination of furan-2-carboxylic acid, followed by cyclization with an appropriate amine to form the imidazole ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromofuran-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
4-(5-Bromofuran-2-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Material Science: It is used in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 4-(5-bromofuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding . The compound may also interfere with cellular pathways by modulating the activity of transcription factors or signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromofuran-2-yl)pyrimidine
- 4-(5-Bromofuran-2-yl)morpholine
- 2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Uniqueness
4-(5-Bromofuran-2-yl)-1H-imidazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both furan and imidazole rings allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
5-(5-bromofuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10) |
Clave InChI |
XRPAFLYQGCQEFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




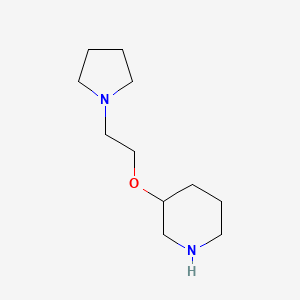
![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
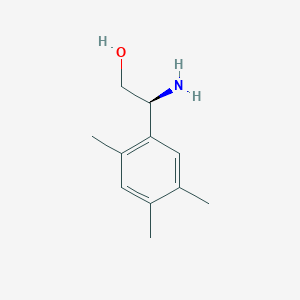
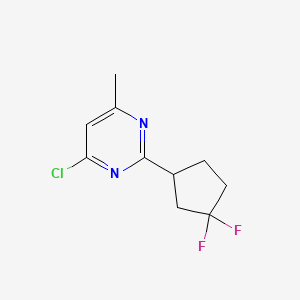
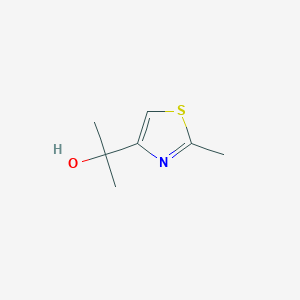

![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
